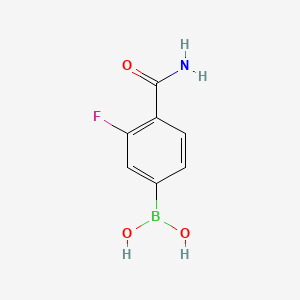

(4-Carbamoyl-3-fluorophenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Carbamoyl-3-fluorophenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.945. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4-Carbamoyl-3-fluorophenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits various mechanisms of action that make it a valuable tool in drug discovery and development.

- Molecular Formula : C7H7BFNO3

- Molecular Weight : 182.95 g/mol

- CAS Number : 874288-39-8

- Purity : Typically >95% for research applications

- Storage Conditions : Should be stored in an inert atmosphere at room temperature to maintain stability .

The biological activity of this compound primarily revolves around its interactions with proteins and enzymes:

- Reversible Inhibition : It acts as a reversible covalent inhibitor by forming bonds with diols present in proteins, which can modulate enzyme activities .

- Enzyme Interactions : The compound can inhibit key enzymes such as proteases and kinases, impacting various biochemical pathways involved in cell signaling and metabolism.

- Cellular Effects : In cancer cells, the inhibition of specific kinases can lead to reduced proliferation and increased apoptosis, suggesting potential therapeutic applications in oncology.

Biochemical Pathways

The compound's activity influences several biochemical pathways:

- Signal Transduction : By inhibiting kinases, it alters phosphorylation states of proteins, affecting gene expression and cellular responses.

- Metabolic Regulation : It interacts with metabolic enzymes, which can lead to changes in metabolite profiles and energy production within cells.

Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth through enzyme modulation.

- Biological Studies : Used as a tool for studying protein interactions and enzyme mechanisms due to its boronic acid functionality, which allows it to form reversible covalent bonds with diols .

- Material Science : Its unique properties are being explored for the development of advanced materials and sensors.

Case Study 1: Anticancer Activity

A study investigating the effects of this compound on breast cancer cell lines demonstrated significant reductions in cell viability when treated with this compound. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation, leading to increased apoptosis rates.

Case Study 2: Enzyme Inhibition

Research on the inhibition of serine proteases showed that this compound effectively binds to the active site of these enzymes, preventing substrate access. This interaction highlights its potential use in therapeutic applications targeting diseases where protease activity is dysregulated.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Reversible inhibition of proteases and kinases |

| Anticancer Potential | Induces apoptosis and reduces proliferation in cancer cell lines |

| Metabolic Interaction | Modulates metabolic enzyme activity, affecting energy production |

| Research Tool | Valuable for studying protein interactions and enzyme mechanisms |

Propriétés

IUPAC Name |

(4-carbamoyl-3-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXXEWDYAWOZRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660285 |

Source

|

| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-39-8 |

Source

|

| Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.